molecular formula C12H14N2O3 B13884636 Methyl 4-oxo-1-pyridazin-3-ylcyclohexane-1-carboxylate

Methyl 4-oxo-1-pyridazin-3-ylcyclohexane-1-carboxylate

Cat. No.: B13884636
M. Wt: 234.25 g/mol
InChI Key: QOUXRYXLQWOSSN-UHFFFAOYSA-N
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Description

Methyl 4-oxo-1-pyridazin-3-ylcyclohexane-1-carboxylate is a heterocyclic compound that contains a pyridazine ring fused with a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-1-pyridazin-3-ylcyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazine ring. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1-pyridazin-3-ylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Methyl 4-oxo-1-pyridazin-3-ylcyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a precursor for the synthesis of bioactive molecules.

    Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create new pharmaceuticals with specific therapeutic effects.

    Industry: In industrial applications, the compound can be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-oxo-1-pyridazin-3-ylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities with methyl 4-oxo-1-pyridazin-3-ylcyclohexane-1-carboxylate.

    Cyclohexane Derivatives: Compounds containing the cyclohexane ring, such as cyclohexanone and its derivatives, are also similar in structure. These compounds are commonly used in organic synthesis and industrial applications.

Uniqueness

This compound is unique due to the combination of the pyridazine and cyclohexane rings in its structure. This fusion creates a compound with distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 4-oxo-1-pyridazin-3-ylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-17-11(16)12(6-4-9(15)5-7-12)10-3-2-8-13-14-10/h2-3,8H,4-7H2,1H3

InChI Key

QOUXRYXLQWOSSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=NN=CC=C2

Origin of Product

United States

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